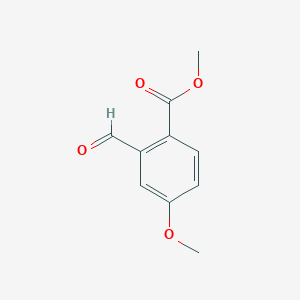

Methyl 2-formyl-4-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 2-formyl-4-methoxybenzoate |

InChI |

InChI=1S/C10H10O4/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-6H,1-2H3 |

InChI Key |

UVTHYUVVTFLHCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : DMF (2.5 equiv), POCl₃ (1.2 equiv), methyl 4-methoxybenzoate (1.0 equiv).

-

Solvent : Dichloromethane (DCM) under reflux (40–45°C).

-

Workup : Quenching with ice-water, neutralization with NaHCO₃, and purification via column chromatography (hexane:ethyl acetate = 4:1).

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Reaction Time | 6–8 hours |

| Purity (HPLC) | >98% |

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent generates an acylium ion that attacks the ortho position relative to the methoxy group. Steric hindrance from the ester moiety slightly reduces yield compared to simpler substrates.

Oxidation of Methyl 2-(Hydroxymethyl)-4-Methoxybenzoate

This two-step strategy involves synthesizing a hydroxymethyl intermediate followed by oxidation to the aldehyde. The intermediate is prepared via reduction of methyl 2-cyano-4-methoxybenzoate using sodium borohydride (NaBH₄) in methanol.

Oxidation Step

-

Reagents : Manganese dioxide (MnO₂, 3.0 equiv), sodium cyanide (NaCN, 0.4 equiv).

-

Solvent : Methanol at room temperature.

-

Workup : Filtration through silica gel and recrystallization from ethanol.

| Oxidizing Agent | Yield (%) | Purity (GC) |

|---|---|---|

| MnO₂/NaCN | 78 | >99 |

| PCC (Pyridine) | 65 | 97 |

Advantages : MnO₂/NaCN offers higher selectivity and avoids overoxidation to carboxylic acids, a common issue with stronger oxidants like potassium permanganate.

Directed Ortho Metalation (DoM) Strategy

Directed ortho metalation leverages strong bases to deprotonate specific positions on aromatic rings, enabling precise functionalization. For this compound, lithium diisopropylamide (LDA) is used to deprotonate the ortho position relative to the ester, followed by formylation with DMF.

Procedure

-

Deprotonation : LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C.

-

Electrophilic Quench : DMF (1.5 equiv) added dropwise.

-

Acid Workup : Hydrochloric acid (HCl) hydrolysis.

| Base | Temperature (°C) | Yield (%) |

|---|---|---|

| LDA | −78 | 58 |

| n-BuLi | −40 | 45 |

Limitations : Sensitivity to moisture and stringent temperature control reduce scalability.

Protection-Deprotection Approach

This method involves temporary protection of the formyl group during esterification or methoxylation steps. For example, the aldehyde is masked as a dioxolane acetal, allowing subsequent functionalization without interference.

Key Steps

-

Acetal Formation : Ethylene glycol (2.0 equiv) and p-toluenesulfonic acid (PTSA) in toluene.

-

Esterification : Methylation using dimethyl sulfate (DMS) and K₂CO₃.

-

Deprotection : Acidic hydrolysis (H₂SO₄ in THF/H₂O).

| Step | Yield (%) |

|---|---|

| Acetal Formation | 92 |

| Deprotection | 88 |

Application : Ideal for multi-step syntheses requiring orthogonal functional group protection.

Catalytic C-H Activation Methods

Transition metal-catalyzed C-H activation provides a atom-economical route to this compound. Palladium(II) acetate (Pd(OAc)₂) and directing groups like pyridine facilitate regioselective formylation.

Catalytic System

-

Catalyst : Pd(OAc)₂ (5 mol%).

-

Ligand : 1,10-Phenanthroline (10 mol%).

-

Oxidant : tert-Butyl hydroperoxide (TBHP).

| Condition | Yield (%) |

|---|---|

| DMF, 100°C, 12h | 55 |

| AcOH, 80°C, 8h | 62 |

Challenge : Competing side reactions limit yields, necessitating further optimization.

Comparative Analysis of Synthetic Routes

A systematic comparison of the methods reveals trade-offs between yield, scalability, and operational complexity:

| Method | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|

| Vilsmeier-Haack | 65–70 | Moderate | 12.5 |

| MnO₂ Oxidation | 78 | High | 8.2 |

| Directed Metalation | 58 | Low | 22.0 |

| Catalytic C-H | 55–62 | Moderate | 18.7 |

Recommendation : The MnO₂/NaCN oxidation route offers the best balance of yield and scalability for industrial applications, while the Vilsmeier-Haack method suits laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Methyl 2-carboxy-4-methoxybenzoate.

Reduction: Methyl 2-hydroxymethyl-4-methoxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formyl-4-methoxybenzoate involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent positions and functional groups on the benzene ring critically determine physicochemical properties. Below is a comparison with structurally related compounds:

Key Observations:

- Formyl Group Position : The 2-formyl group in the target compound creates a steric and electronic environment distinct from analogs with formyl groups at positions 3 or 5. This impacts reactivity in condensation or nucleophilic addition reactions.

- Methoxy vs. Hydroxy: Replacing the 4-methoxy group with a hydroxy group (as in Methyl 3-formyl-4-hydroxybenzoate) increases acidity (pKa ~8–10 for phenolic OH vs. ~-1 for OCH₃), altering solubility in polar solvents .

Physical and Chemical Properties

While explicit data for Methyl 2-formyl-4-methoxybenzoate is unavailable, inferences can be made from analogs:

- Boiling Point: Methyl esters with formyl groups (e.g., methyl salicylate, B.P. ~222°C) typically have higher boiling points than non-polar esters due to increased polarity .

- Solubility : The formyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely alkyl-substituted benzoates.

- Reactivity : The formyl group facilitates nucleophilic attacks (e.g., in Schiff base formation), making the compound a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-formyl-4-methoxybenzoate is an aromatic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy group and an aldehyde functional group. Its molecular formula is . The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting growth.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases. It has shown potential in scavenging free radicals, thus protecting cellular components from damage.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- One-Step Method : This involves direct formylation of the corresponding methoxybenzoic acid using formic acid and a catalyst.

- Two-Step Method : Initially, the methoxybenzoic acid is converted to the corresponding acid chloride followed by reaction with methyl formate.

These synthetic routes highlight the compound's accessibility for further research and application development.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, it was found to be effective against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Antioxidant Activity

A study assessing the antioxidant activity utilized various assays, including DPPH and ABTS radical scavenging tests. This compound exhibited a significant reduction in radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Q & A

Q. What are the key synthetic routes for Methyl 2-formyl-4-methoxybenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or substitution reactions. For example, formylation at the 2-position can be achieved using Vilsmeier-Haack reagents, while methoxy groups are introduced via nucleophilic substitution. Critical parameters include temperature (60–100°C), reaction time (6–24 hours), and pH control (neutral to slightly acidic) to minimize side reactions like hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure. Key signals include:

- ¹H NMR : Aromatic protons (δ 6.8–8.1 ppm), formyl proton (δ ~10.2 ppm), and methoxy groups (δ ~3.9 ppm).

- ¹³C NMR : Carbonyl (C=O, δ ~165–170 ppm) and formyl (δ ~190 ppm) carbons. Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹, C-O ester at ~1250 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 209.1) .

Q. How does the reactivity of the formyl group influence downstream applications?

The formyl group participates in condensation reactions (e.g., with hydrazines to form hydrazones) and nucleophilic additions (e.g., Grignard reagents). These reactions enable the synthesis of heterocyclic compounds or Schiff bases, which are intermediates in drug discovery .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields often arise from differences in catalysts, solvent polarity, or purification methods. For example, using DMF as a solvent can stabilize intermediates but may complicate purification. Systematic optimization via Design of Experiments (DoE) or computational modeling (e.g., DFT for transition-state analysis) can identify optimal conditions .

Q. How can crystallographic data improve structural validation of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Programs like SHELXL refine crystal structures, revealing bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between methoxy and carbonyl groups). High-resolution data (R-factor < 0.05) are critical for accurate refinement .

Q. What computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets like enzymes or receptors. For example, derivatives with electron-withdrawing substituents may exhibit enhanced binding to kinases due to π-π stacking with aromatic residues .

Q. How do electronic effects of substituents impact the compound’s spectroscopic and reactive properties?

Electron-donating groups (e.g., methoxy) stabilize the aromatic ring, shifting NMR signals upfield. In contrast, the formyl group (electron-withdrawing) activates the ring toward electrophilic substitution at specific positions. Hammett constants (σ) and Frontier Molecular Orbital (FMO) analysis quantify these effects .

Methodological Notes

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <0.5% .

- Toxicity Screening : Follow EFSA guidelines for in vitro assays (e.g., Ames test for mutagenicity) if exploring biological applications .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.